1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile
Description
The compound 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile features a pyrazole core substituted with:
- 1-methyl group (position 1),
- 3-trifluoromethyl group (position 3),
- 5-{[3-(trifluoromethyl)phenyl]sulfonyl} group (position 5),
- 4-carbonitrile (position 4).
This structure combines electron-withdrawing groups (trifluoromethyl, sulfonyl, carbonitrile) that enhance stability and influence reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogs suggest synthetic routes involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitutions .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O2S/c1-22-11(9(6-20)10(21-22)13(17,18)19)25(23,24)8-4-2-3-7(5-8)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZLHNTYJWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its antifungal, anti-inflammatory, and other therapeutic potentials based on recent studies.
- Molecular Formula : C27H17F9N2O2S
- Molecular Weight : 604.49 g/mol
- CAS Number : 318497-74-4
Antifungal Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against various phytopathogenic fungi. Some derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Target Fungus | Inhibition (%) at 100 µg/mL | Comparison Fungicide |
|---|---|---|---|
| Compound 6a | Gibberella zeae | >50% | Carboxin |
| Compound 6b | Fusarium oxysporum | Moderate | Boscalid |
| Compound 6c | Cytospora mandshurica | Moderate | - |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated significant COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 µM, indicating strong anti-inflammatory effects compared to standard drugs like diclofenac .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.05 | 0.02 | 2.5 |
| Compound B | 0.07 | 0.01 | 7.0 |
| Compound C | 0.06 | 0.04 | 1.5 |
Case Studies
- Synthesis and Activity Evaluation : A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using in vivo models. The most potent compounds exhibited significant reduction in carrageenan-induced edema, suggesting their potential as therapeutic agents for inflammatory conditions .
- Toxicological Assessment : In vivo toxicity studies indicated that certain derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Substituent Variations at Position 5
The sulfonyl group at position 5 distinguishes the target compound from analogs. Key comparisons include:
Key Observations :
Triazole Hybrids vs. Sulfonyl Derivatives
Compounds with triazole substituents () exhibit distinct properties:
Key Observations :
Trifluoromethyl Group Impact
Trifluoromethyl (-CF₃) groups are recurrent in pyrazole derivatives ():
- Lipophilicity : -CF₃ increases logP values, enhancing membrane permeability .
- Metabolic Stability : Resistant to oxidative degradation, prolonging half-life .
- Electronic Effects : Strong electron-withdrawing nature activates adjacent groups (e.g., sulfonyl, carbonitrile) for nucleophilic reactions .
Carbonitrile vs. Carboxamide Derivatives
The 4-carbonitrile group in the target compound contrasts with carboxamide-containing analogs ():
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves sulfonylation of the pyrazole core using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.1 for sulfonyl chloride) to minimize byproducts. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?
- 1H/13C NMR confirms substitution patterns (e.g., trifluoromethyl and sulfonyl groups). FT-IR identifies sulfonyl S=O stretches (~1350–1300 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 443.05) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsion angles, with R-factors < 0.08 indicating high precision .
Q. What are the critical safety considerations for handling this compound in the lab?
- The compound requires glovebox use due to moisture sensitivity. Safety data sheets (SDS) highlight risks of skin/eye irritation (R23/24/25) and recommend PPE (gloves, goggles). Storage at 0–6°C in amber vials prevents degradation . Waste disposal follows protocols for halogenated organics (EPA Class D) .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyrazole-sulfonyl derivatives be resolved?
- Discrepancies in bond lengths (e.g., C–S vs. S–O) arise from disordered crystal packing or solvent inclusion. Refinement using SHELXL-97 with twin-law corrections improves accuracy . Comparative analysis of isostructural analogs (e.g., 5-(3-chlorophenylsulfanyl) derivatives) helps validate parameters .
Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?
- The sulfonyl group acts as a directing/activating group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT studies suggest its electron-withdrawing nature lowers the activation energy for oxidative addition (ΔG‡ ~25 kcal/mol). Competing pathways (e.g., desulfonation) are suppressed using bulky ligands (XPhos) .
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?
- DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) with cytochrome P450 enzymes reveal binding affinities (ΔG ~−9.2 kcal/mol) at the heme-active site, correlating with experimental IC₅₀ values .
Methodological Challenges and Solutions
Theoretical Frameworks for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
